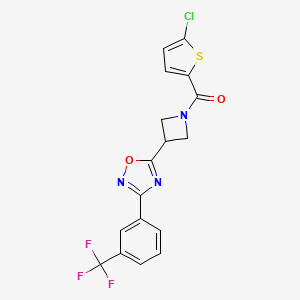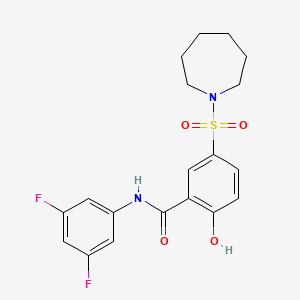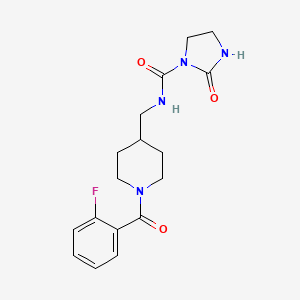
Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate
概要
説明
Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a chemical compound that belongs to the class of acetylated phenolic ethers. It has a molecular formula of C12H13ClO5 and a molecular weight of 272.68 .
Molecular Structure Analysis
The molecular structure of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The melting point of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is between 86-88°C . Other physical and chemical properties are not provided in the search results.科学的研究の応用
Anticancer Agent Synthesis
This compound has been utilized in the synthesis of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives which have shown potential as anticancer agents . These derivatives have been tested against various human cancer cell lines, and modifications of the compound have led to prototypes with significant cytotoxic activity, suggesting its use in developing new chemotherapeutics.
Coumarin Derivatives Production
The compound serves as a precursor in the synthesis of coumarin derivatives . Coumarins are valuable for their biological and pharmaceutical properties, including anti-coagulant, anti-HIV, anti-tumor, and anti-inflammatory activities. The synthesis of these derivatives is crucial for the development of new medications and treatments.
Biological Activity Enhancement
Modifications of Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate have led to the creation of compounds with enhanced biological activities . By altering the structure, researchers can increase the efficacy and reduce the toxicity of potential pharmaceuticals.
Research in Green Chemistry
The compound’s derivatives can be synthesized under green conditions, which is an important aspect of sustainable chemistry practices . This includes using green solvents and catalysts, minimizing the environmental impact of chemical synthesis.
特性
IUPAC Name |
ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPMICBAAFHINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2870840.png)

![(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2870843.png)
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)
